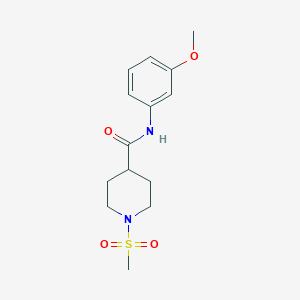
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MS-444, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MS-444 has been found to exhibit promising pharmacological properties, making it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Prokinetic Potential in Gastrointestinal Tract
Research into benzamide derivatives, including compounds structurally similar to N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, has shown promising applications in enhancing gastrointestinal motility. A study synthesized benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, suggesting potential as novel prokinetic agents for both upper and lower gastrointestinal tract issues. These compounds, by acting as selective serotonin 4 (5-HT4) receptor agonists, offer a mechanism to improve gastrointestinal motility with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Enhanced Oral Bioavailability
Further exploration into the design and synthesis of benzamide derivatives highlighted modifications to the molecule that improved intestinal absorption rates, demonstrating the importance of structural adjustments in pharmaceutical development. These modifications did not compromise the compounds' efficacy in promoting gastrointestinal motility, making them superior in terms of oral bioavailability compared to earlier iterations. Such advancements are crucial for developing orally active medications with potent therapeutic effects (Sonda et al., 2003).
Neuroimaging Applications
The compound's structural analogs have been evaluated for their potential in neuroimaging, specifically in quantifying serotonin 1A (5-HT1A) receptors in the human brain. Studies utilizing positron emission tomography (PET) imaging agents closely related to N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have demonstrated their utility in mapping 5-HT1A receptors, providing insights into various neurological conditions. This research underscores the compound's relevance beyond pharmacology, extending into diagnostic imaging to better understand and treat psychiatric and neurodegenerative disorders (Choi et al., 2015).
Kinase Inhibition for Cancer Therapy
In the realm of oncology, derivatives of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been identified as potent inhibitors of the Met kinase superfamily, showcasing the compound's versatility in drug development. These inhibitors have demonstrated efficacy in tumor stasis in preclinical models, marking a significant step forward in the treatment of cancers driven by Met kinase dysregulation. The advancement of such compounds into clinical trials emphasizes their potential in offering new therapeutic options for cancer patients (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJHLZRWKNZURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

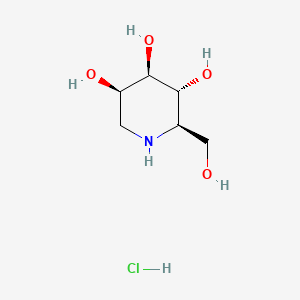
![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)
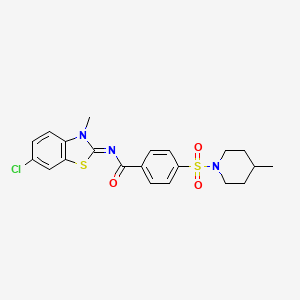
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
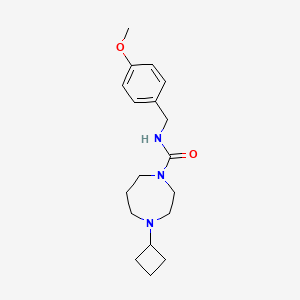
![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)

![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)
![N-[4-[(5-Bromo-2,4-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2478021.png)
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)
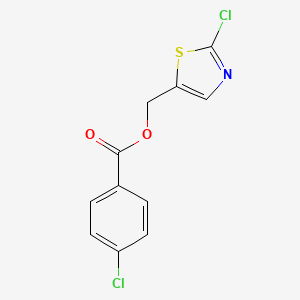
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)